trans-2-Undecenal

Catalog No.
S3317544
CAS No.
53448-07-0
M.F
C11H20O
M. Wt
168.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-2-Undecenal

CAS Number

53448-07-0

Product Name

trans-2-Undecenal

IUPAC Name

(E)-undec-2-enal

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3/b10-9+

InChI Key

PANBRUWVURLWGY-MDZDMXLPSA-N

SMILES

CCCCCCCCC=CC=O

Solubility

Soluble in oils; Insoluble in water
Soluble (in ethanol)

Synonyms

(2E)-undecenal, undecenal

Canonical SMILES

CCCCCCCCC=CC=O

Isomeric SMILES

CCCCCCCC/C=C/C=O

Trans-2-Undecenal is an unsaturated aldehyde with the chemical formula C11H20O\text{C}_{11}\text{H}_{20}\text{O}. It is characterized by a double bond located between the second and third carbon atoms of the undecenal chain, which contributes to its unique properties. This compound is known for its fruity aroma, often reminiscent of orange peel, and is classified as a volatile organic compound. It is utilized in various applications, particularly in the fragrance and flavor industries due to its pleasant scent profile .

Identification and Properties:

2-Undecenal is an organic compound classified as an aldehyde. Its chemical formula is C₁₁H₂₀O, and it has a molecular weight of 168.28 g/mol. Two isomers exist for 2-undecenal, differing in the spatial arrangement of their double bond: (Z)-2-undecenal and (E)-2-undecenal. However, research primarily focuses on the (Z)-isomer due to its prevalence in nature [].

Occurrence in Nature:

2-Undecenal is found naturally in various plant materials, contributing to their aroma and flavor profiles. It has been identified in several fruits, including oranges, grapefruits, and pineapples []. Additionally, it is present in essential oils extracted from lavender, coriander, and other plants [].

Research Applications:

While the specific scientific research applications of 2-undecenal are limited, current research explores its potential in several areas:

  • Food Science: Due to its natural occurrence and pleasant aroma, 2-undecenal holds potential as a food additive to enhance flavor and aroma in various food products []. Research is ongoing to understand its safety and efficacy for such applications.
  • Chemical Synthesis: 2-undecenal serves as a starting material for the synthesis of other organic compounds, including alcohols, esters, and pharmaceuticals []. Studies investigate its potential as a versatile building block for the creation of more complex molecules.
  • Biological Activity Exploration: Preliminary research suggests that 2-undecenal might possess some biological activities, including antifungal and antibacterial properties []. However, further investigation is necessary to confirm these findings and understand their underlying mechanisms.
Typical of aldehydes and alkenes:

  • Hydrogenation: The double bond can be hydrogenated to form undecanal.
  • Oxidation: It can be oxidized to form undecanoic acid.
  • Condensation Reactions: It can participate in aldol condensation with other carbonyl compounds, leading to larger molecules.
  • Addition Reactions: Nucleophiles can add to the carbonyl group, forming alcohols or other derivatives.

These reactions are significant for synthesizing various derivatives that have applications in different chemical sectors .

Trans-2-Undecenal exhibits notable biological properties. Studies have indicated that it possesses antimicrobial activity, making it a potential candidate for use in food preservation and as a natural pesticide. Its fruity aroma also suggests potential applications in aromatherapy and perfumery, contributing to psychological well-being . Additionally, research has shown that it may have insect-repellent properties, particularly against certain pests, enhancing its utility in agricultural applications .

Trans-2-Undecenal can be synthesized through several methods:

  • From Undecylenic Acid: By reduction of undecylenic acid using reducing agents such as lithium aluminum hydride.
  • From 1-Decene: By oxidation followed by hydroformylation of 1-decene.
  • Dehydration of Undecanol: Heating undecanol in the presence of acid catalysts leads to the formation of trans-2-undecenal.

Each method varies in efficiency and yield, making it essential to choose the appropriate synthesis route based on the desired application .

Trans-2-Undecenal finds extensive applications across various industries:

  • Fragrance Industry: Used as a key ingredient in perfumes and scented products due to its appealing aroma.
  • Flavoring Agent: Employed in food products for flavor enhancement.
  • Agricultural Sector: Utilized as a natural insect repellent and antimicrobial agent.
  • Chemical Synthesis: Serves as a precursor for synthesizing other chemical compounds.

These diverse applications underscore its importance in both consumer products and industrial processes .

Research into the interactions of trans-2-undecenal with biological systems has revealed its potential effects on various organisms. Studies indicate that it can affect behavior in insects, serving as an attractant or repellent depending on concentration and context. Furthermore, its antimicrobial properties suggest interactions with microbial cell membranes, leading to cell lysis or inhibition of growth. Understanding these interactions can enhance its application in pest control and food preservation .

Trans-2-Undecenal shares structural similarities with several related compounds. Here are some comparable compounds:

Compound NameStructure TypeKey Characteristics
2-UndecenalUnsaturated AldehydeSimilar aroma but less intense; used in flavoring.
UndecanalSaturated AldehydeLacks double bond; used primarily in fragrances.
NonanalSaturated AldehydeDifferent chain length; used for similar applications but has a distinct scent profile.
2-DecenalUnsaturated AldehydeShorter carbon chain; used in similar applications but less fruity aroma.

Trans-2-undecenal's unique fruity aroma and specific biological activities set it apart from these compounds, making it particularly valuable in fragrance and flavor formulations .

Physical Description

Colourless to very pale straw coloured liquid; Fresh, fruity, orange peel aroma

XLogP3

4.2

Density

0.837-0.847

UNII

FNP3S9MG30

GHS Hazard Statements

Aggregated GHS information provided by 1531 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (87.2%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (87.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (13.46%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (84.85%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2463-77-6
53448-07-0
1337-83-3

Wikipedia

(2E)-2-undecenal

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty aldehydes [FA06]

General Manufacturing Information

2-Undecenal: ACTIVE

Dates

Modify: 2023-08-19

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